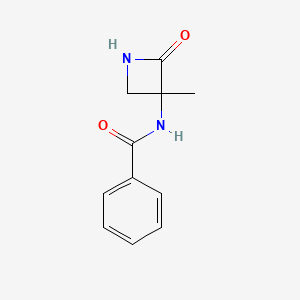

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酰胺是一种属于氮杂环丁烷酮类化合物。氮杂环丁烷酮是四元内酰胺,属于环状酰胺。

准备方法

合成路线和反应条件: N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酰胺的合成通常涉及施陶丁格反应,这是一种 [2+2] 烯酮-亚胺环加成反应。主要原料是亚苄基苯酰肼和氯乙酰氯。 该反应在三乙胺的催化下,在超声条件下,在二甲基甲酰胺 (DMF) 溶剂中进行 .

工业生产方法: 在工业生产中,可以通过优化反应条件(如温度、压力和反应时间)来放大 N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酰胺的合成。连续流动反应器和自动化合成平台的使用可以提高化合物的效率和收率。

化学反应分析

反应类型: N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酰胺会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将氧代基转化为羟基。

取代: 氮杂环丁烷酮环可以发生亲核取代反应,导致形成各种衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 胺和硫醇等亲核试剂可在碱性条件下用于实现取代反应。

科学研究应用

N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酰胺在科学研究中具有多种应用:

化学: 它被用作合成更复杂分子的构建块。

生物学: 研究该化合物潜在的抗菌和抗真菌特性。

医学: 正在进行研究以探索其作为抗癌剂的用途,特别是靶向特定的癌细胞系。

作用机制

N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酰胺的作用机制涉及其与特定分子靶点的相互作用。在抗菌应用中,它通过靶向参与肽聚糖合成的酶来抑制细菌细胞壁的合成。 在抗癌应用中,它通过与微管蛋白结合来干扰细胞分裂,从而阻止有丝分裂所需的微管形成 .

类似化合物:

- N-(3-氯-2-氧代氮杂环丁烷-3-基)苯甲酰胺

- N-(3-氟-2-氧代氮杂环丁烷-3-基)苯甲酰胺

- N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酸酯

独特性: N-(3-甲基-2-氧代氮杂环丁烷-3-基)苯甲酰胺的独特性在于其特定的取代模式,赋予了其独特的生物活性。 与类似物相比,它在抗菌和抗癌分析中表现出更高的效力,使其成为进一步开发的有希望的候选药物 .

相似化合物的比较

- N-(3-Chloro-2-oxoazetidin-3-yl)benzamide

- N-(3-Fluoro-2-oxoazetidin-3-yl)benzamide

- N-(3-Methyl-2-oxoazetidin-3-yl)benzoate

Uniqueness: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher potency in antibacterial and anticancer assays, making it a promising candidate for further development .

生物活性

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound consists of a benzamide moiety linked to a 2-oxoazetidine ring. The azetidine ring is a four-membered cyclic amide that contains a carbonyl group, enhancing the compound's reactivity. The methyl group at the 3-position of the azetidine ring contributes to its steric properties, which may influence interactions with biological targets.

The biological activity of this compound has been attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting N-acylethanolamine acid amidase, an enzyme involved in endocannabinoid metabolism. This suggests applications in pain management and inflammation control.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : Research has demonstrated that this compound and its derivatives possess cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Antimicrobial Activity

A comparative study on azetidine derivatives revealed that compounds with similar structural motifs exhibited a range of biological activities, particularly antimicrobial effects. For instance, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value ranging from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of azetidine derivatives, this compound was tested against multiple pathogens. The results indicated that this compound was particularly effective against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <10 |

| This compound | Escherichia coli | <10 |

Case Study 2: Anticancer Activity

A series of experiments were conducted using this compound on MCF7 cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 10 | Caspase activation |

| HeLa | 15 | Apoptosis induction |

属性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC 名称 |

N-(3-methyl-2-oxoazetidin-3-yl)benzamide |

InChI |

InChI=1S/C11H12N2O2/c1-11(7-12-10(11)15)13-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,14) |

InChI 键 |

LKMJPEUEGZTNFG-UHFFFAOYSA-N |

规范 SMILES |

CC1(CNC1=O)NC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。